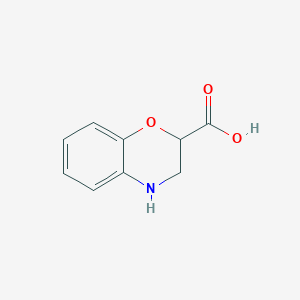

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Vue d'ensemble

Description

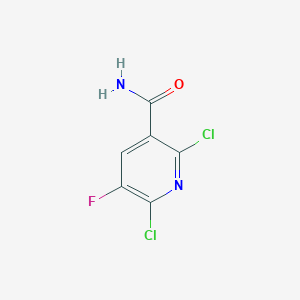

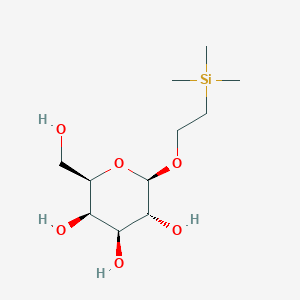

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various cellular targets, such as the a1 adenosine receptor , and have been used as pancreatic β-cell K ATP channel openers .

Mode of Action

Related benzoxazine derivatives have been synthesized and shown to exhibit various biological activities, including anticancer properties . These compounds typically interact with their targets, leading to changes in cellular function.

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, including those involved in cancer cell proliferation .

Result of Action

Related compounds have been found to exhibit various biological activities, including anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. One common method includes the reaction of 2-aminophenol with formaldehyde and a carboxylic acid derivative under acidic conditions . Another approach involves the use of transition metal catalysis, microwave-assistance, or metal-free processes to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using environmentally friendly solvents and mild reaction conditions. The use of solid-state processes and room temperature reactions can also be employed to enhance efficiency and reduce costs .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products:

Oxidation: Oxo derivatives such as 3,4-dihydro-4-oxo-2H-1,4-benzoxazine-2-carboxylic acid.

Reduction: Dihydro derivatives like this compound.

Substitution: Substituted benzoxazine derivatives with various functional groups.

Applications De Recherche Scientifique

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its anti-inflammatory, antibacterial, and anticancer properties.

Industry: Utilized in the development of polymers, resins, and other materials with enhanced properties.

Comparaison Avec Des Composés Similaires

- 3,4-Dihydro-2H-1,3-benzoxazine-2-carboxylic acid

- 3,4-Dihydro-4-oxo-2H-1,4-benzoxazine-2-carboxylic acid

- 2,3-Dihydro-1,4-benzodioxane

Comparison: Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Propriétés

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8/h1-4,8,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTNLTOJGXENIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396965 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90563-93-2 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the chirality of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid significant in peptide chemistry?

A1: Research suggests that the chirality of the this compound moiety, when incorporated into a peptide structure, can significantly influence the cis/trans ratio of the subsequent proline peptide bond. [] Specifically, the (2S)-enantiomer demonstrated the ability to constrain the omega dihedral angle of the proline peptide bond towards the trans orientation. [] This control over peptide bond conformation holds promise for designing peptidomimetics with specific structural and functional properties.

Q2: Are there specific examples where the stereochemistry of this compound derivatives impacted peptide structure?

A2: Yes, studies utilizing NMR and crystallography showed that incorporating a (2S)-2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid moiety into a model acyl-proline system resulted exclusively in the trans conformation of the proline peptide bond. [] Conversely, the corresponding (2R)-diastereomer led to a mixture of cis and trans conformers, highlighting the impactful role of stereochemistry in dictating peptide structure. []

Q3: Beyond its influence on proline conformation, what other biological activities have been explored for this compound derivatives?

A3: Derivatives of this compound have been investigated for their antitubercular activity. [] Modifications to the side chain of the benzoxazine core have yielded compounds with promising activity against Mycobacterium tuberculosis H37Ra, suggesting potential as lead compounds for antituberculosis therapies. []

Q4: What synthetic strategies have been employed to prepare enantiomerically pure this compound derivatives?

A4: Resolution techniques and stereoselective synthesis have been utilized to obtain enantiomerically pure 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives. [, ] These methods provide access to both (R)- and (S)-enantiomers, enabling the exploration of their distinct biological activities and applications in various fields like medicinal chemistry and materials science.

Q5: Have any computational studies been conducted to understand the structure-activity relationships of this compound derivatives?

A5: Molecular docking studies have been performed on antitubercular this compound derivatives to elucidate their binding modes with target proteins. [] These computational analyses provide insights into the structural features contributing to their activity and guide further optimization efforts for enhanced potency and selectivity.

Q6: What is the significance of the Polonovski reaction in the context of this compound chemistry?

A6: The Polonovski reaction, involving the oxidation of tertiary amines followed by nucleophilic substitution, has proven valuable in functionalizing this compound derivatives. [, ] By carefully controlling reaction parameters such as temperature and pH, researchers can selectively introduce substituents at the C-6 position of the benzoxazine ring, expanding the chemical diversity and potential applications of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4R)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B46743.png)